

addressing contamination issues in prostate organoid cultures

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Technical Support Center: Prostate Organoid Cultures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered in prostate organoid cultures. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Sudden turbidity and/or color change of the culture medium.

Possible Cause: Bacterial or fungal contamination.

Troubleshooting Steps:

- Immediate Action:
 - Isolate the suspected contaminated culture vessel(s) immediately to prevent cross-contamination.
 - Visually inspect the culture under a microscope for signs of bacteria (small, motile rods or cocci) or fungi (filamentous hyphae or budding yeast).

- Decontamination (if the culture is invaluable):
 - Bacterial Contamination:
 - Wash the organoids multiple times with sterile phosphate-buffered saline (PBS).
 - Culture the organoids in a medium containing a high concentration of a broad-spectrum antibiotic cocktail (e.g., Penicillin-Streptomycin, Gentamicin). See Table 2 for recommended concentrations.
 - Monitor the culture daily for signs of recurring contamination.
 - Fungal Contamination:
 - Wash the organoids thoroughly with sterile PBS.
 - Treat the culture with an antifungal agent such as Amphotericin B. See Table 2 for recommended concentrations.
 - Be aware that fungal contamination is often difficult to eliminate completely, and discarding the culture is the safest option to prevent spread.
- Preventative Measures:
 - Review and reinforce aseptic techniques within the laboratory.
 - Ensure all reagents, media, and equipment are properly sterilized.
 - Regularly clean and disinfect incubators, biosafety cabinets, and other laboratory equipment.

Issue 2: Healthy-looking organoids suddenly stop growing or undergo apoptosis.

Possible Cause: Mycoplasma contamination.

Troubleshooting Steps:

- Detection:
 - Mycoplasma is not visible by standard light microscopy.
 - Use a mycoplasma detection kit (e.g., PCR-based or ELISA-based) to test a sample of the culture supernatant.
- Elimination:
 - If positive for mycoplasma, quarantine the contaminated cultures.
 - Treat the cultures with a specific anti-mycoplasma agent, such as Plasmocin™, for a recommended duration (typically 2 weeks). See Table 2 for treatment protocol.
 - After treatment, re-test for mycoplasma to confirm its eradication.
- Prevention:
 - Routinely test all cell lines and primary tissues for mycoplasma upon receipt and before use.
 - Use dedicated media and reagents for each cell line to prevent cross-contamination.
 - Practice strict aseptic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in prostate organoid cultures?

A1: Contamination in prostate organoid cultures can be broadly categorized as biological or chemical.[\[1\]](#)

- Biological Contaminants:
 - Bacteria and Fungi: Often introduced through airborne particles, contaminated reagents, non-sterile equipment, or improper aseptic technique.[\[2\]](#)[\[3\]](#) Patient-derived tissues are also a significant source of initial microbial contamination.[\[4\]](#)

- Mycoplasma: A common and insidious contaminant that can originate from other cell cultures, laboratory personnel, or contaminated reagents like serum.[3]
- Viruses: Can be present in the original patient tissue or introduced through contaminated animal-derived products.[1]
- Chemical Contaminants:
 - Impurities in media, sera, and water.
 - Residues from detergents or disinfectants.[1]
 - Endotoxins from previous bacterial contamination.[1]

Q2: How can I distinguish between bacterial and fungal contamination?

A2:

- Bacterial Contamination: Typically causes a rapid increase in medium turbidity and a sudden drop in pH, often indicated by a color change of the phenol red indicator from red to yellow. [3] Under the microscope, individual bacterial cells may be visible as small, moving particles.
- Fungal Contamination: May appear as filamentous structures (molds) or as individual, budding yeast cells that are larger than bacteria.[1] The medium may become turbid, and the pH may increase in later stages of yeast contamination.[1]

Q3: Is it always necessary to use antibiotics in my prostate organoid culture medium?

A3: While not strictly mandatory for all cultures, the inclusion of antibiotics is a common and recommended practice, especially when establishing organoids from primary patient tissue, which has a high risk of intrinsic contamination.[4][5] A common prophylactic approach is to include a penicillin-streptomycin solution in the culture medium.[1] Some protocols also recommend a broader-spectrum cocktail including gentamicin, amphotericin B, and a mycoplasma prophylactic like Plasmocin™.[2][6]

Q4: What is the success rate for establishing prostate organoid cultures, and how does contamination impact it?

A4: The success rate of establishing long-term prostate organoid cultures from patient-derived tissue can be variable, with some studies reporting rates as low as 15-20%.[7] Microbial contamination is a significant factor contributing to culture failure, particularly in the initial stages of establishment from primary tissues.[4]

Data Presentation

Table 1: Reported Success Rates of Patient-Derived Organoid (PDO) Establishment

Tissue Source	Reported Success Rate	Key Factors Influencing Success	Citation(s)
Colorectal Cancer Tissue	55% - 90%	Tissue handling, washing protocols, antibiotic use	[4]
Advanced Prostate Cancer	~16%	Source and intrinsic characteristics of the sample	[7]
Primary Prostate Cancer	Initial take-rate of 83% (often overgrown by benign cells)	Culture conditions, overgrowth of benign organoids	[8]

Table 2: Recommended Antibiotic and Antimycotic Concentrations for Prostate Organoid Cultures

Agent	Prophylactic Concentration	Treatment Concentration	Duration of Treatment	Citation(s)
Penicillin-Streptomycin	1% (v/v) (e.g., 100 U/mL Penicillin, 100 µg/mL Streptomycin)	Higher concentrations may be attempted but can be toxic.	Continuous for prevention	[1][2]
Gentamicin/Ampicillin	0.2% (v/v)	Not typically used for treatment alone.	Continuous for prevention	[2][6]
Primocin™	100 µg/mL	Not applicable	Continuous for prevention	[9]
Plasmocin™ Prophylactic	0.2% (v/v)	Not applicable	Continuous for prevention	[2][6]
Plasmocin™ Treatment	Not applicable	25 µg/mL	2 weeks	[10][11]

Experimental Protocols

Protocol 1: Aseptic Technique for Establishing Prostate Organoids from Fresh Tissue

- **Tissue Collection:** Collect fresh prostate tissue in a sterile collection tube containing a basal medium supplemented with a high concentration of antibiotics (e.g., 5x Penicillin-Streptomycin) on ice.[5]
- **Tissue Washing:** In a biosafety cabinet, wash the tissue multiple times with a sterile washing solution (e.g., PBS with 2x Penicillin-Streptomycin or a Primocin™-containing solution) to remove as much external contamination as possible.[4]
- **Mincing:** Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
- **Digestion:** Digest the minced tissue with an appropriate enzyme cocktail (e.g., Collagenase) in a sterile tube at 37°C with agitation.[5]

- **Cell Isolation:** After digestion, neutralize the enzyme and filter the cell suspension through a cell strainer to remove undigested tissue fragments.
- **Embedding:** Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in a basement membrane matrix (e.g., Matrigel®) and plate as domes in a pre-warmed culture plate.
- **Culture:** After the matrix solidifies, add prostate organoid culture medium containing a prophylactic concentration of antibiotics. Culture at 37°C in a humidified incubator with 5% CO₂.

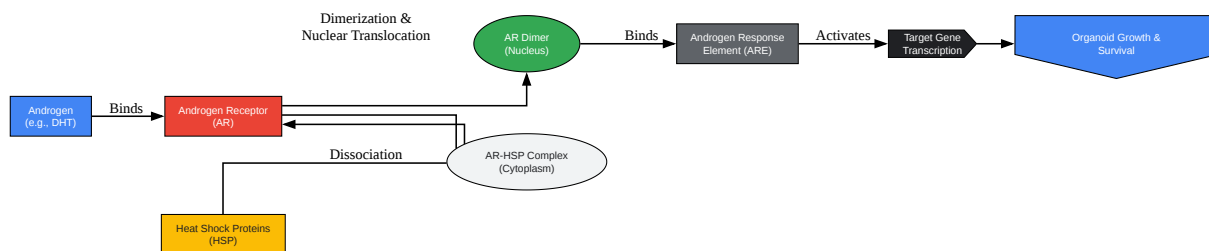
Protocol 2: Mycoplasma Decontamination of Prostate Organoid Cultures

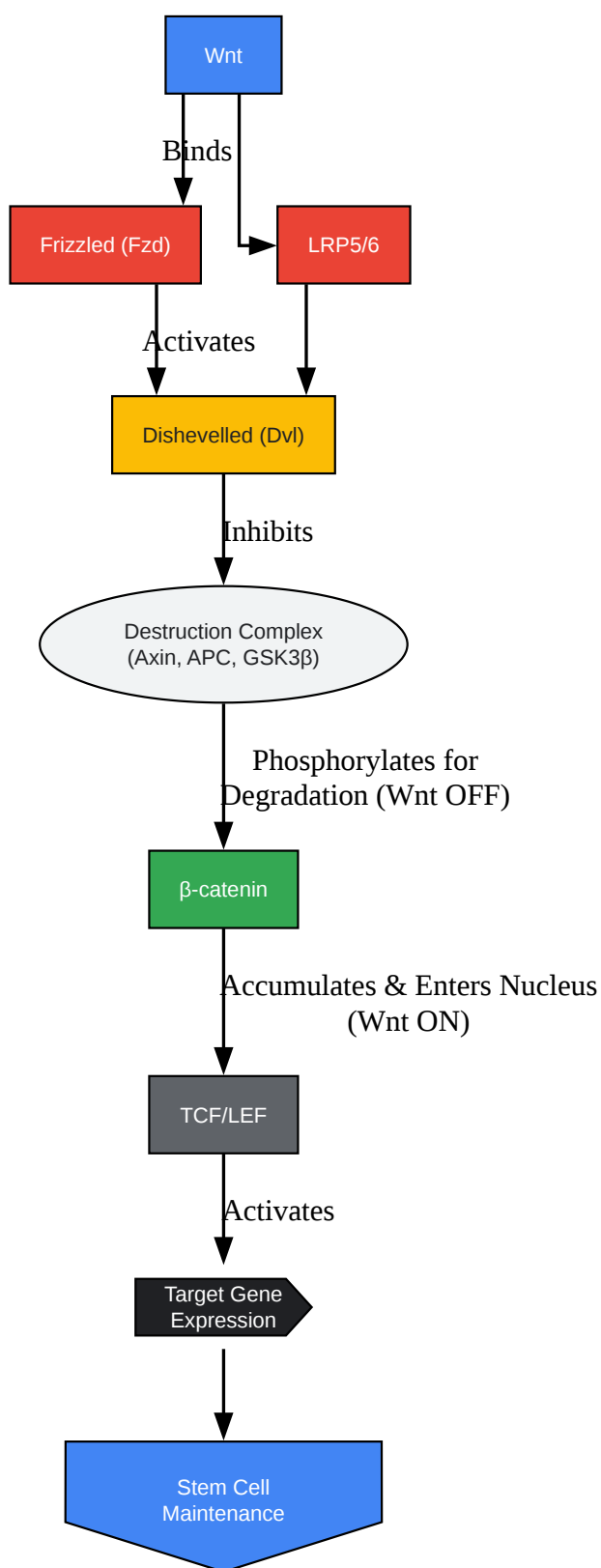
- **Confirmation:** Confirm mycoplasma contamination using a reliable detection kit.
- **Quarantine:** Immediately move the contaminated culture(s) to a designated quarantine incubator to prevent cross-contamination.
- **Treatment Initiation:**
 - Prepare the prostate organoid culture medium containing Plasmocin™ at a final concentration of 25 µg/mL.[\[11\]](#)
 - Remove the old medium from the organoid culture and replace it with the Plasmocin™-containing medium.
- **Treatment Course:**
 - Culture the organoids for a total of 2 weeks in the Plasmocin™-containing medium.
 - Change the medium every 2-3 days with fresh Plasmocin™-containing medium.
- **Post-Treatment:**
 - After 2 weeks, switch back to the regular antibiotic-free or prophylactic antibiotic-containing medium.

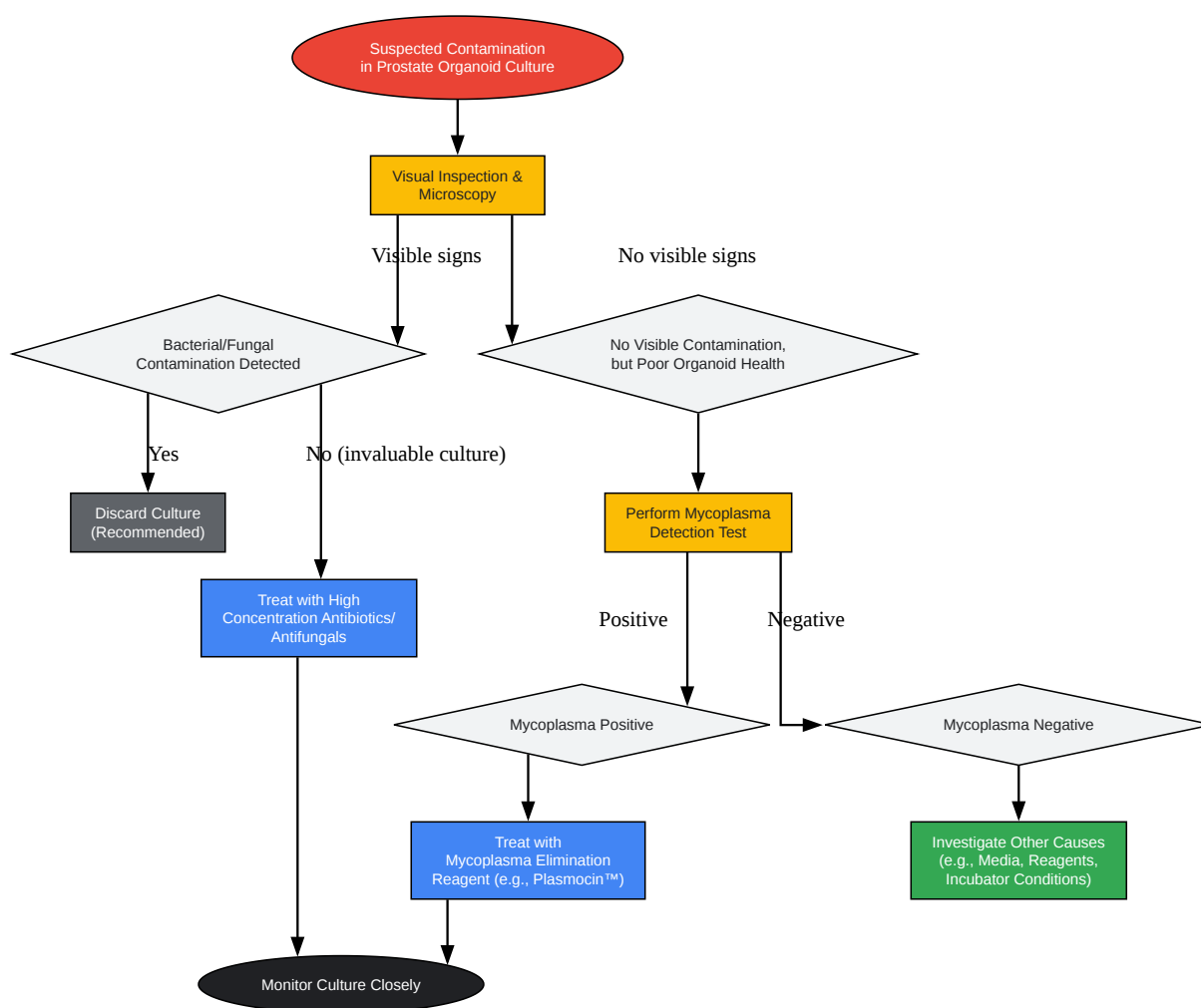
- Culture the organoids for at least one week without the treatment agent.
- Verification: Re-test the culture for mycoplasma to ensure complete eradication.

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Signaling Pathways







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